![molecular formula C20H23NO4 B115187 (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid CAS No. 143060-31-5](/img/structure/B115187.png)
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid
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Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is often used for the protection of amines, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of oxalyl chloride . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Chemical Reactions Analysis
The Boc group in “®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .Scientific Research Applications
Materials Science: Self-Assembly and Morphology Control
Boc-D-3,3-Diphenylalanine is a key building block in materials science due to its ability to form extended architectures with diverse morphologies. The balance of solvents, such as acetonitrile-water, can significantly influence the self-assembly process of this compound. Changes in solvent composition can drive the formation of different aggregate morphologies, ranging from spheres to plates, which is critical for creating smart biomaterials with enhanced properties .
Piezoelectric Devices: Nanotube Formation
This compound’s variants can self-assemble into nanotubes that exhibit strong piezoelectric properties. When embedded in biocompatible polymers, these nanotubes can convert applied mechanical forces into electricity. This property is harnessed in large-scale hybrid electrospun arrays, which can generate voltage, current, and power density when a periodic mechanical force is applied, making them suitable for biomedical applications and bio-energy sources .
Optoelectronics: Quantum Confinement and Photoluminescence
The nanostructures formed by Boc-D-3,3-Diphenylalanine can exhibit quantum confinement effects, leading to unique optical properties. For instance, the formation of nanotubes can result in strong blue photoluminescence emissions, which have potential applications in optoelectronic devices and sensors .
Mechanical Engineering: Development of Stiff Biological Materials
The nanotubes formed by Boc-D-3,3-Diphenylalanine are known for their remarkable rigidity, attributed to the “zipper-like” aromatic interlocks within their backbones. These properties make them one of the stiffest biological materials known, which can be exploited in the design of robust and durable bio-inspired materials .
Mechanism of Action
Target of Action
It’s known that this compound has significant piezoelectric properties , suggesting that its targets could be related to mechanical force transduction pathways in biological systems.
Mode of Action
Boc-D-3,3-Diphenylalanine is a strong piezoelectric material . It can convert applied mechanical forces into electricity . This compound forms nanotubes when embedded in biocompatible polymers . These nanotubes exhibit strong piezoelectric properties when a periodic mechanical force is applied .
Result of Action
The primary result of Boc-D-3,3-Diphenylalanine’s action is the generation of an electrical charge in response to applied mechanical force . This property makes it a promising material for use in piezoelectric devices .
Action Environment
The action of Boc-D-3,3-Diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of this compound . Additionally, the compound exhibits improved thermal stability up to 360 °C, which is approximately 60 °C higher than that of similar compounds .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143060-31-5 |
Source
|
Record name | Boc-D-3,3-Diphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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